N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H14N6OS and its molecular weight is 350.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its anticancer properties and potential as an antimicrobial agent.
Chemical Structure and Properties
The compound features a thiadiazole ring and a benzoimidazole moiety, both of which are known for their pharmacological significance. The presence of these structural components often correlates with enhanced biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research indicates that compounds sharing the 1,3,4-thiadiazole core exhibit significant cytotoxic effects against various cancer cell lines, including:
Compound | Cancer Cell Line | Mechanism of Action |
---|---|---|
N-(4-acetyl-5-(naphthalen-2-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide | HeLa, MCF-7, HT-29 | Induction of apoptosis |
N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | HeLa, MCF-7 | Induction of apoptosis |
This compound | TBD | TBD |
The specific anticancer activity of this compound remains to be fully elucidated; however, its structural similarity to other effective thiadiazole derivatives suggests a potential for similar efficacy.
Thiadiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Many thiadiazoles disrupt cellular signaling pathways that promote growth.
- Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), leading to cell death.
- Targeting Specific Proteins : Some derivatives have been shown to inhibit key proteins involved in cancer cell survival.
Antimicrobial Activity
Thiadiazole derivatives also display promising antimicrobial properties. For example:
- Studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antibacterial activity against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.03–0.06 μg/mL |
Streptococcus pyogenes | 0.06–0.12 μg/mL |
Haemophilus influenzae | 0.25–1 μg/mL |
The antimicrobial mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several case studies have investigated the biological activities of thiadiazole derivatives:
- Thiadiazole Derivatives as Anticancer Agents : A comprehensive review summarized various thiadiazole derivatives' effects on cancer cell viability and apoptosis induction across multiple studies .
- Structure–Activity Relationship (SAR) : Research indicates that modifications on the thiadiazole ring can significantly affect biological activity. For instance, electron-withdrawing groups typically enhance anticancer activity .
- Molecular Modeling Studies : Computational studies have provided insights into how these compounds interact with biological targets at the molecular level .
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-11-21-22-17(25-11)20-15(24)10-23-14-8-3-2-6-12(14)19-16(23)13-7-4-5-9-18-13/h2-9H,10H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLGPSSKYDIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.